A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Due to the limited availability of experimentally determined data for this specific molecule, this guide synthesizes computed properties with empirical data from structurally analogous compounds to offer a robust profile for research and development applications. This document is intended to serve as a vital resource for scientists and professionals engaged in the synthesis, handling, and application of this compound, providing foundational knowledge for its effective utilization in experimental and developmental workflows.
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical design. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The pyridine ring, a privileged scaffold, offers a versatile platform for introducing these fluorine-containing moieties. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (Figure 1) emerges as a compound of interest, combining the features of a chlorinated and trifluoromethylated pyridine core, suggesting its potential as a key building block for novel chemical entities.
Figure 1: Chemical Structure of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Caption: 2D representation of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation. The following section details the known and estimated properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.
Molecular Identity and Composition
Accurate identification is the first step in any chemical workflow. The key identifiers for this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-methyl-5-(trifluoromethyl)pyridine | PubChem[1] |
| CAS Number | 175277-30-2 | PubChem[1] |
| Molecular Formula | C7H5ClF3N | PubChem[1] |
| Molecular Weight | 195.57 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)Cl | PubChem[1] |
Predicted and Comparative Physical State Properties
Table 2: Predicted and Comparative Physical Properties
| Property | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (Predicted/Computed) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Experimental) | 2-Chloro-5-(trifluoromethyl)pyridine (Experimental) |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Liquid | Colorless to light yellow transparent liquid or crystal[2] |
| Melting Point | No data available | 16-20 °C | 32-34 °C[2] |
| Boiling Point | No data available | 50-55 °C at 11 mmHg | 171.6 °C at 760 mmHg[2] |
| Density | No data available | 1.524 g/mL at 25 °C | 1.4 g/cm³ (approx.)[2] |
| Refractive Index | No data available | n20/D 1.433 | No data available |
Note: The data for analogous compounds are provided for estimation and comparative purposes only and do not represent the experimental values for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine.
The substitution of a methyl group for a fluorine atom at the 2-position is expected to influence the intermolecular forces and, consequently, the physical properties. Generally, the presence of a methyl group instead of a fluorine atom might lead to a slight increase in the boiling point due to increased van der Waals interactions, although the effect on the melting point is less predictable and is highly dependent on crystal packing.
Solubility Profile (Predicted)
The solubility of a compound is critical for its use in various applications, including reaction chemistry and biological assays.
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Organic Solvents : Given its structure, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
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Aqueous Solubility : The presence of the trifluoromethyl group and the overall nonpolar nature of the substituted pyridine ring suggest that the compound will have low solubility in water.
Lipophilicity
Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
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Computed XLogP3 : 2.8[1]
This computed value indicates a moderate level of lipophilicity, suggesting that the molecule is more soluble in lipids than in water. This is a common characteristic for compounds designed to cross biological membranes.
Spectroscopic Data for Structural Elucidation
While specific spectra for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine are not publicly available, this section outlines the expected spectroscopic characteristics and provides data for a related compound for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and trifluoromethyl substituents.
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¹³C NMR : The carbon NMR will display distinct signals for each of the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR : The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Reference Spectra: ¹H NMR of 2-Chloro-5-(trifluoromethyl)pyridine [2]
For comparison, the proton NMR of the related compound 2-Chloro-5-(trifluoromethyl)pyridine shows signals at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm, corresponding to the protons on the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for:
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C-H stretching (from the methyl group and aromatic ring)
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C=N and C=C stretching vibrations of the pyridine ring
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Strong C-F stretching bands associated with the trifluoromethyl group.
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C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Synthesis and Reactivity
A plausible synthetic route could involve the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative. For instance, multi-step syntheses starting from simpler picolines and involving chlorination and trifluoromethylation reactions are common for this class of compounds.[3][4]
The reactivity of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is dictated by its functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The chlorine atom can be displaced via nucleophilic aromatic substitution, a reaction that is often facilitated by the electron-withdrawing trifluoromethyl group. The methyl group can potentially be functionalized, for example, through radical halogenation.
Figure 2: Conceptual Synthetic Workflow
Caption: A generalized synthetic pathway for trifluoromethylpyridines.
Safety, Handling, and Storage
Given the presence of chloro and trifluoromethyl groups, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling : Avoid inhalation of vapors and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard statements for the closely related 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine include warnings for being a flammable liquid and vapor, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5][6] Similar precautions should be taken for the methyl analog.
Applications in Research and Development
Substituted trifluoromethylpyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The specific substitution pattern of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine makes it a potentially useful building block for creating libraries of compounds for high-throughput screening in drug discovery and for the development of new pesticides. The chlorine atom provides a handle for further diversification through cross-coupling reactions or nucleophilic substitution.
Conclusion
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a compound with significant potential as a building block in the development of new chemical entities. While a comprehensive set of experimentally determined physical properties is not yet available in the public literature, this guide provides a thorough overview based on computed data and comparison with structurally similar molecules. This information is intended to aid researchers in the safe and effective use of this compound in their synthetic and developmental endeavors. As research into this and related compounds continues, a more complete experimental profile is anticipated to become available.
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